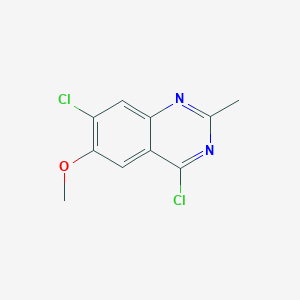![molecular formula C17H19N3O3S B15330353 7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)
7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is characterized by the presence of a pyrroloquinazoline core structure, which is further modified with a Boc (tert-butoxycarbonyl) protecting group and an ethylthio substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Free amine derivatives.
Applications De Recherche Scientifique
7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of 7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cancer cell proliferation and survival . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-thioquinazolin-4(3H)-ones: Known for their dual EGFR/VEGFR-2 kinase inhibitory activities.
4,6,7-trisubstituted quinazoline derivatives: Exhibiting potent antitumor activity against various cancer cell lines.
2-phenylquinazolin-4(3H)-ones: Used in the synthesis of luminescent materials and bioimaging agents.
Uniqueness
7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one is unique due to its specific structural modifications, such as the Boc protecting group and the ethylthio substituent. These modifications enhance its stability and bioactivity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H19N3O3S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
tert-butyl 2-ethylsulfanyl-4-oxo-3H-pyrrolo[2,3-h]quinazoline-7-carboxylate |
InChI |
InChI=1S/C17H19N3O3S/c1-5-24-15-18-13-10-8-9-20(16(22)23-17(2,3)4)12(10)7-6-11(13)14(21)19-15/h6-9H,5H2,1-4H3,(H,18,19,21) |
Clé InChI |
BEVUHCFJPLSKTJ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC2=C(C=CC3=C2C=CN3C(=O)OC(C)(C)C)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
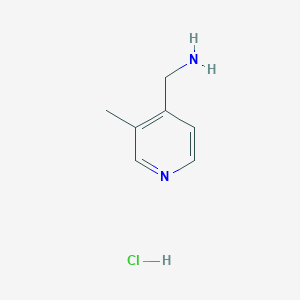

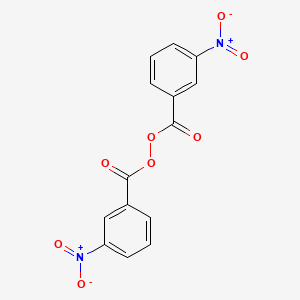
![(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)
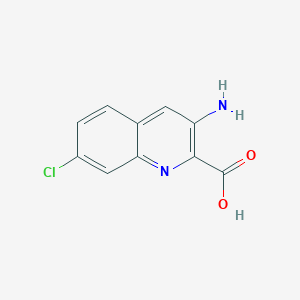
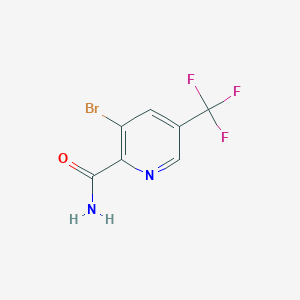
![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
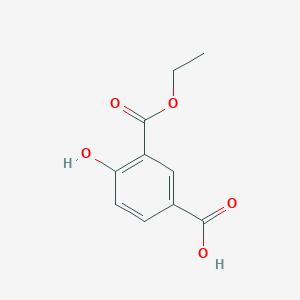

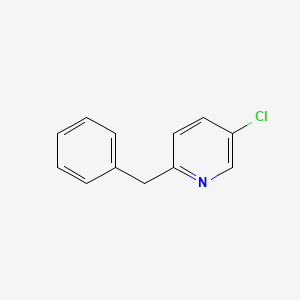
![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330338.png)
